Acetylisoniazid
Overview
Description
Acetylisoniazid is a metabolite of isoniazid, a drug commonly used in the treatment of tuberculosis. The pharmacokinetics of isoniazid and acetylisoniazid have been studied in both plasma and saliva, indicating that acetylisoniazid can be used for phenotyping individuals as slow or fast acetylators, which is important for drug dosing and efficacy . The determination of acetylator phenotype has been a focus of several studies, with methods developed to measure the ratio of acetylisoniazid to isoniazid in urine and serum after oral or intravenous doses of isoniazid .
Synthesis Analysis
The synthesis of acetylisoniazid is not directly discussed in the provided papers. However, it is understood that acetylisoniazid is formed in the body from isoniazid through the action of N-acetyltransferase enzymes, which are responsible for the acetylation process that determines the acetylator phenotype of an individual .
Molecular Structure Analysis
The molecular structure of acetylisoniazid is not explicitly analyzed in the provided papers. However, the structure is closely related to that of isoniazid, with the addition of an acetyl group, which is significant for its pharmacokinetic properties and the ability to determine acetylator phenotype .
Chemical Reactions Analysis
The chemical reactions involving acetylisoniazid primarily concern its formation from isoniazid and its subsequent detection in biological samples. Methods have been developed to estimate acetylisoniazid in urine and plasma, often involving extraction and chromatographic techniques. For instance, a modified method for the estimation of acetylisoniazid in urine has been described to improve recoveries and reduce interference from other compounds . High-performance liquid chromatography (HPLC) has been utilized for the microanalysis of isoniazid and acetylisoniazid in plasma, serum, and other biological samples .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylisoniazid are inferred from the analytical methods used for its detection and quantification. The methods described in the papers suggest that acetylisoniazid is extractable from biological matrices and detectable using HPLC and other chromatographic techniques. The sensitivity, precision, and accuracy of these methods indicate that acetylisoniazid has distinct chemical properties that allow for its separation and measurement in the presence of other antituberculous drugs .
Scientific Research Applications
1. Genotypic Influence on Acetylisoniazid Metabolism
Acetylisoniazid (AcINH), a metabolite of isoniazid, is primarily processed by the genetically polymorphic N-acetyltransferase 2 (NAT2) enzyme. The human population is divided into slow, intermediate, and fast acetylators based on their acetylation rate, which is determined by NAT2 genotypes. These genotypes significantly influence the serum concentrations of isoniazid and its metabolite AcINH, impacting therapeutic, pharmacological, and toxicological responses in tuberculosis treatment (Touré et al., 2016).
2. Pharmacokinetic Variations
The ratio of acetylisoniazid to isoniazid in plasma, used to express the activity of polymorphic NAT2, shows clear bimodal distribution in populations, identifying distinct groups of slow and fast acetylators. This finding is critical for understanding inter-individual variability in drug acetylation linked to genetic polymorphism, which has important implications for personalized medicine in tuberculosis treatment (Aït Moussa et al., 2002).
3. Acetylation Phenotype and Drug Metabolism
Studies reveal a strong correlation between NAT2 genotypes and the plasma concentration of AcINH, emphasizing the need for genotyping in monitoring tuberculosis therapy. Different NAT2 alleles define the acetylator genotype, impacting the metabolism of isoniazid and its acetylation rate (AUGUSTYNOWICZ-KOPEĆ et al., 2007).
4. Age and Genotype Influence on NAT2
Research on children's responses to isoniazid revealed that age non-linearly modifies the contribution of NAT2 genotype until maturation at around 5.3 years. This indicates that enzyme efficiency in metabolizing AcINH is constrained by substrate concentration, genes, and age, providing insights into pediatric pharmacotherapy (Rogers et al., 2016).
5. Impact on Tuberculosis Therapy
The acetylation profile, defined by the percentage of AcINH in urine after a dose of isoniazid, affects early clinical responses in tuberculosis patients. The study identified trimodal distribution profiles in both healthy and tuberculosis groups, with varying percentages of slow, intermediate, and fast acetylators. This has implications for the treatment's effectiveness and the occurrence of side effects, like peripheral neuropathies (Mf Mukanyangezi et al., 2015).
Future Directions
The method developed to determine the concentration of Isoniazid and its metabolites in human plasma has broad applications in clinical research, including Isoniazid one-point-based therapeutic drug monitoring, genotype–phenotype association studies of Isoniazid metabolic profile and Isoniazid-induced hepatotoxicity, and the initial dose prediction of Isoniazid using population pharmacokinetic modeling .
properties
IUPAC Name |
N'-acetylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGNAKQQUWBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020013 | |
Record name | 1-Acetyl-2-isonicotinoylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylisoniazid | |
CAS RN |
1078-38-2 | |
Record name | Acetylisoniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (N)1-Acetylisoniazid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-2-isonicotinoylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLISONIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetylisoniazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.